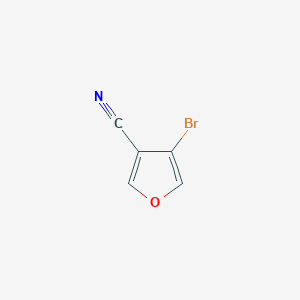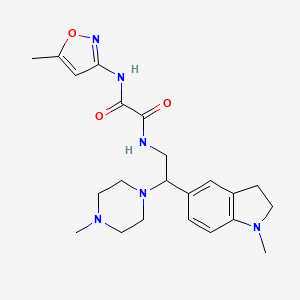![molecular formula C21H18ClN5O3S B2711870 N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-47-9](/img/structure/B2711870.png)
N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a dimethoxyphenyl group, which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom ring members . The synthesis of similar compounds has been reported, involving reactions of equivalent compounds with various reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a dimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Triazole compounds are known to be capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds with similar frameworks, including triazolo[4,3-b]pyridazine derivatives. These compounds have been synthesized through various chemical reactions, providing insights into the structural characteristics and potential functionalities of such molecules. For example, the synthesis of triazolo[4,3-b]pyridazine derivatives has been achieved through reactions involving chloropyrimidine, which is then converted into various derivatives through nucleophilic substitution and other chemical transformations. These studies contribute to understanding the chemical behavior and potential applications of N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide in scientific research (Sallam et al., 2021).
Biological Activities
Compounds within the triazolo[4,3-b]pyridazine family have been studied for various biological activities. These activities include antimicrobial, antioxidant, and potentially antimalarial effects, as well as the ability to inhibit mediator release in asthma models. The evaluation of these compounds' biological activities helps identify potential applications in developing new therapeutic agents or research tools. For instance, certain derivatives have shown significant antioxidant abilities, surpassing known antioxidants like ascorbic acid in specific assays (Shakir et al., 2017). Additionally, some derivatives have been synthesized with the intention of evaluating their antimalarial effects, contributing to the search for new treatments against malaria (Werbel et al., 1973).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-16-8-3-13(11-17(16)30-2)21-25-24-18-9-10-20(26-27(18)21)31-12-19(28)23-15-6-4-14(22)5-7-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSMFQPJTZJJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)

![N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2711795.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)

![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)


![Methyl 5-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2711803.png)
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)
![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)